1-(2-Chloroethyl)azetidine

Description

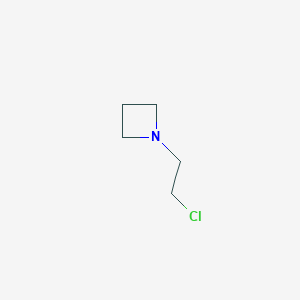

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chloroethyl)azetidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-2-5-7-3-1-4-7/h1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAGVBKBMLTNRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Azetidine Ring Systems Relevant to 1 2 Chloroethyl Azetidine

Approaches to the Azetidine (B1206935) Core

The synthesis of the azetidine nucleus can be broadly categorized into several key strategies, including the reduction of corresponding lactams, intramolecular cyclizations, cycloaddition reactions, and metal-catalyzed formations.

Reduction of Azetidin-2-ones (β-Lactams)

The reduction of the carbonyl group in azetidin-2-ones, commonly known as β-lactams, represents a reliable and frequently employed method for the synthesis of the saturated azetidine ring. the-innovation.org This transformation is a crucial step in many synthetic routes, as β-lactams themselves are readily accessible through various well-established methods, such as the Staudinger ketene-imine cycloaddition. nih.gov

A variety of reducing agents can be employed for this conversion, with the choice of reagent often depending on the substrate's functional group tolerance. Chloroalane (AlH2Cl), prepared in situ from aluminum chloride (AlCl3) and lithium aluminum hydride (LiAlH4), has proven effective for the reduction of 4-haloalkyl-azetidin-2-ones to the corresponding 2-(haloalkyl)azetidines in moderate to high yields. nsf.gov Lithium aluminum hydride (LiAlH4) on its own is also a powerful reagent for this reduction, though it can sometimes lead to ring cleavage, yielding γ-amino alcohols. rsc.org The general transformation is depicted below:

Scheme 1: General reduction of an azetidin-2-one (B1220530) to an azetidine.

| Reducing Agent | Precursors | Typical Yields | Reference |

| Chloroalane (AlH2Cl) | AlCl3 and LiAlH4 | 57-98% | nsf.gov |

| Lithium Aluminium Hydride (LiAlH4) | - | Variable | rsc.org |

Intramolecular Nucleophilic Cyclizations

Intramolecular cyclization is a cornerstone in the synthesis of azetidines, typically involving the formation of a carbon-nitrogen bond through a nucleophilic substitution reaction. nsf.govacs.org This approach generally relies on a 4-exo-tet ring closure, where a nitrogen-centered nucleophile attacks an electrophilic carbon atom within the same molecule to form the four-membered ring. acs.org

A classic example is the cyclization of γ-haloamines or their derivatives. In these reactions, the amine nitrogen acts as the nucleophile, displacing a halide or other suitable leaving group (e.g., mesylate, tosylate) from the γ-position. nsf.govacs.org The success of these reactions is often dependent on the nature of the substituents and the reaction conditions.

Another powerful method is the intramolecular Mitsunobu reaction. nih.govacs.org This reaction allows for the cyclization of γ-amino alcohols, where the hydroxyl group is activated in situ by a combination of triphenylphosphine (B44618) (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to facilitate nucleophilic attack by the nitrogen atom. acs.orgresearchgate.net This method has been successfully applied in the synthesis of complex, highly functionalized azetidines. nih.gov

More recently, lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines has emerged as a highly regioselective method for azetidine synthesis. nsf.govacs.org Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been shown to catalyze the 4-exo-tet cyclization, providing access to 3-hydroxyazetidines in high yields. nsf.govacs.org

| Cyclization Method | Precursor Type | Key Reagents/Catalysts | Mechanism | Reference |

| Halocyclization | γ-Haloamines | Base | SN2 | nsf.govacs.org |

| Mitsunobu Reaction | γ-Amino alcohols | PPh3, DIAD/DEAD | In situ alcohol activation | nih.govacs.org |

| Epoxide Aminolysis | cis-3,4-Epoxy amines | La(OTf)3 | Lewis acid catalysis | nsf.govacs.org |

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions provide a direct and atom-economical route to the azetidine core by forming two new bonds in a single step.

Photochemical [2+2] Cycloadditions

The photochemical [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a powerful method for the direct synthesis of the azetidine ring. rsc.orgacs.org This reaction involves the excitation of the imine component by ultraviolet (UV) or, more recently, visible light, followed by its addition to the alkene. nsf.govorganic-chemistry.org

Historically, these reactions were often limited by competing side reactions and the need for UV irradiation. acs.org However, recent advancements have focused on visible-light-mediated protocols, which offer milder reaction conditions and greater functional group tolerance. nih.govnsf.gov These methods often employ a photocatalyst, such as an iridium complex, which absorbs visible light and transfers the energy to the imine substrate, promoting it to an excited state capable of undergoing the cycloaddition. nsf.gov Both intermolecular and intramolecular versions of the aza Paternò-Büchi reaction have been developed, providing access to a wide range of functionalized and structurally complex azetidines. nsf.govrsc.org For instance, visible-light-mediated intermolecular reactions utilizing 2-isoxazoline-3-carboxylates as oxime precursors have been shown to react with a broad scope of alkenes. nsf.gov

| Reaction Variant | Light Source | Catalyst/Sensitizer | Key Features | Reference |

| Intermolecular | Visible Light | Iridium photocatalyst | Mild conditions, broad alkene scope | nih.govnsf.gov |

| Intramolecular | UV or Visible Light | Acetone, Thioxanthone | Access to complex, fused scaffolds | acs.orgnih.gov |

| Enantioselective | Visible Light | Chiral Thioxanthone | High enantioselectivity | nih.gov |

Electrocyclization Routes to Azetidine Nitrones

Electrocyclization reactions offer a unique approach to azetidine derivatives. Specifically, azetidine nitrones can be synthesized through a 4π-electrocyclization of N-alkenylnitrone intermediates. the-innovation.orgnsf.gov This pericyclic reaction involves the formation of a sigma bond between the termini of a 4π-electron system, leading to a cyclic product.

The N-alkenylnitrones required for this transformation can be generated in situ. One strategy involves a copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes. nih.govnih.gov This process is believed to proceed through a tandem the-innovation.orgacs.org-rearrangement to form an N-allenylnitrone, which then undergoes a 4π-electrocyclization, followed by ring-opening and recyclization to yield the stable azetidine nitrone. the-innovation.orgnih.govnih.gov The substituent and solvent effects can play a significant role in promoting the desired electrocyclization. nsf.gov The resulting azetidine nitrones are versatile intermediates that can undergo further transformations, such as [3+2] cycloaddition reactions, to create more complex, densely substituted azetidine structures. the-innovation.orgnih.gov

Metal-Catalyzed Azetidine Formation

Transition metal catalysis has become an indispensable tool for the synthesis of azetidines, enabling the formation of the ring through novel bond disconnections, such as C-H activation.

Palladium-catalyzed intramolecular amination of unactivated C(sp3)-H bonds has emerged as a powerful strategy. rsc.orgacs.orgnih.gov These reactions often utilize a directing group, such as picolinamide, attached to the amine substrate to guide the palladium catalyst to a specific γ-C-H bond for amination, leading to the formation of the azetidine ring. acs.orgnih.gov This method is notable for its ability to functionalize otherwise inert C-H bonds under relatively mild conditions. nih.gov

Copper catalysis also plays a significant role in azetidine synthesis. organic-chemistry.orgnih.gov Photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes provides a [3+1] pathway to the azetidine core. the-innovation.orgnih.gov Other copper-catalyzed methods include multicomponent reactions of terminal alkynes, sulfonyl azides, and carbodiimides. organic-chemistry.org

Rhodium catalysts have been employed in the ring expansion of aziridines to azetidines and in domino conjugate addition/inert-bond activation sequences. thieme-connect.deresearchgate.net Furthermore, iron-catalyzed cyclization reactions of organic azides have also been reported as a route to azetidines, offering a more sustainable and cost-effective alternative to precious metal catalysts. researchgate.net

| Metal Catalyst | Reaction Type | Key Features | Reference(s) |

| Palladium | Intramolecular C-H Amination | Utilizes directing groups, activates inert C-H bonds | rsc.orgacs.orgnih.gov |

| Copper | Radical [3+1] Annulation | Photo-induced, forms vicinal quaternary centers | the-innovation.orgnih.gov |

| Rhodium | Ring Expansion of Aziridines | One-carbon ring expansion | researchgate.net |

| Iron | Cyclization of Organic Azides | Cost-effective, sustainable | researchgate.net |

Ring Contraction Strategies

The formation of azetidines from larger ring systems, typically five-membered heterocycles like pyrrolidines, is a known synthetic strategy. magtech.com.cn These reactions often proceed through rearrangement mechanisms that facilitate the excision of a carbon atom or a heteroatom group, leading to the smaller, more strained four-membered ring.

One notable method involves a Favorskii-type rearrangement of α-halolactams. For instance, the treatment of α-bromo N-sulfonylpyrrolidinones with a base such as potassium carbonate can induce a one-pot nucleophilic addition and subsequent ring contraction to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org This process is versatile, allowing for the incorporation of various nucleophiles like alcohols and anilines into the final azetidine product. organic-chemistry.org

Photochemical approaches also provide a pathway for ring contraction. The irradiation of certain five-membered heterocyclic compounds can induce rearrangements that result in the formation of an azetidine ring. researchgate.netnih.gov For example, the photochemical Wolff rearrangement of 2-diazopyrrolidin-3-ones can lead to the formation of azetidine-2-carboxylic acid derivatives.

Table 1: Examples of Ring Contraction Strategies for Azetidine Synthesis

| Starting Material | Key Reagents/Conditions | Product Type |

|---|---|---|

| α-Bromo N-sulfonylpyrrolidinone | Potassium carbonate, Nucleophile (e.g., ROH, ArNH₂) | α-Carbonyl-N-sulfonylazetidine organic-chemistry.org |

| 2-Diazopyrrolidin-3-one | UV light (hν) | Azetidine-2-carboxylic acid derivative |

| Substituted Pyridines | Silylborane, UV light (hν) | Silyl-substituted pyrrolidines via azabicyclo[3.1.0]hexene intermediates nih.gov |

Ring Expansion Strategies

Conversely, the expansion of three-membered rings, particularly aziridines, presents a powerful and more common method for constructing the azetidine framework. magtech.com.cnresearchgate.net These strategies leverage the inherent ring strain of the aziridine (B145994) to facilitate the insertion of a carbon atom.

A classic example is the reaction of N-substituted aziridines with dimethylsulfoxonium methylide. This ylide attacks the aziridine, leading to a ring-opened intermediate that subsequently cyclizes to form the four-membered azetidine ring. acs.org This method has been shown to be effective for preparing 1-arenesulfonylazetidines. organic-chemistry.org

Another approach involves the rearrangement of aziridinylmethanols. Treatment of these compounds with a Lewis acid can promote a rearrangement cascade, resulting in the formation of 3-hydroxyazetidines. Furthermore, gold-catalyzed ring expansion of propargylic aziridines has been developed to stereoselectively synthesize (Z)-alkylidene azetidines. acs.org This process involves a regioselective nucleophilic diborylalkylation to open the aziridine ring, followed by a gold-catalyzed 4-exo-dig cyclization. acs.org

Table 2: Examples of Ring Expansion Strategies for Azetidine Synthesis

| Starting Material | Key Reagents/Conditions | Product Type |

|---|---|---|

| N-Substituted Aziridine | Dimethylsulfoxonium methylide | Substituted Azetidine organic-chemistry.org |

| Aziridinylmethanol | Lewis Acid | 3-Hydroxyazetidine |

| Propargylic Aziridine | Diborylalkane, LDA, Au-catalyst | (Z)-Alkylidene Azetidine acs.org |

Introduction of 2-Chloroethyl Moieties in Azetidine-Related Syntheses

The synthesis of 1-(2-chloroethyl)azetidine specifically requires the incorporation of a 2-chloroethyl group onto the azetidine nitrogen. This can be achieved through various synthetic routes, either by modifying the azetidine ring itself or by using precursors that already contain the chloroethyl functionality.

Generation of 2-Chloroethyl Substituted Heterocycles from Azetidine Ring Transformations

The high ring strain of azetidines makes them susceptible to ring-opening reactions, which can be exploited to generate larger, more complex heterocyclic systems. nih.gov In some cases, these transformations can lead to the formation of molecules containing a 2-chloroethyl substituent.

For example, azetidine-fused 1,4-benzodiazepine (B1214927) compounds can be treated with methyl chloroformate, which induces a ring-opening of the four-membered azetidine ring to produce 2-chloroethyl-substituted 1,4-benzodiazepine derivatives. nih.gov This transformation highlights how the reactivity of the azetidine ring can be harnessed to introduce the desired chloroethyl moiety into a different heterocyclic framework. Similarly, the ring expansion of azetidinium ions can be used to synthesize larger heterocycles like pyrrolidines, piperidines, and azepanes. researchgate.net While not directly forming this compound, these reactions demonstrate the principle of using azetidine transformations to generate chloroethyl-containing products.

Precursors Bearing Chloroethyl Functionality in Azetidine Derivative Synthesis

A more direct and common approach to synthesizing N-substituted azetidines involves the intramolecular cyclization of a precursor that already contains the desired substituent. For the synthesis of this compound, this would typically involve a γ-haloamine.

The reaction of epichlorohydrin (B41342) with primary amines is a well-established method for the synthesis of 3-azetidinols. cdnsciencepub.comcdnsciencepub.com While this method does not directly yield a 2-chloroethyl substituted product, it exemplifies the use of a halo-containing precursor for azetidine ring formation. A more targeted approach would involve the cyclization of a derivative of N-(2-chloroethyl)-3-aminopropan-1-ol. By converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), base-mediated intramolecular nucleophilic substitution would lead to the formation of the this compound ring.

Another strategy involves the direct alkylation of a primary amine with a reagent containing both the chloroethyl group and a suitable leaving group for cyclization. For example, reacting 2-chloroethylamine (B1212225) with a 1,3-dihalopropane derivative could, in principle, lead to the formation of the desired product, though this approach may be complicated by competing side reactions. The synthesis of azetidine-3-amines from commercially available materials has also been reported, which could potentially be functionalized to introduce the 2-chloroethyl group. nih.govchemrxiv.org

Spectroscopic Characterization Methodologies in Azetidine Synthesis

The confirmation of the structure of azetidine derivatives relies heavily on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are indispensable tools for characterizing azetidine-containing molecules. researchgate.net

¹H NMR: The protons on the azetidine ring typically appear in the upfield region of the spectrum. The protons at C2 and C4 (adjacent to the nitrogen) are generally found between δ 3.0 and 4.0 ppm, while the protons at C3 are usually observed at a higher field, around δ 2.0-2.5 ppm. chemicalbook.com For this compound, the methylene (B1212753) protons of the chloroethyl group would exhibit characteristic signals, with the protons adjacent to the nitrogen appearing at a lower field than those adjacent to the chlorine.

¹³C NMR: The carbon signals of the azetidine ring are also distinctive. The carbons bonded to the nitrogen (C2 and C4) typically resonate in the range of δ 45-60 ppm, while the C3 carbon appears further upfield. rsc.org The chemical shifts of the 2-chloroethyl group would also be readily identifiable.

Table 3: Typical NMR Chemical Shifts (δ, ppm) for Azetidine Ring Protons and Carbons

| Position | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| C2/C4 Protons | 3.0 - 4.0 | 45 - 60 |

| C3 Protons | 2.0 - 2.5 | 20 - 35 |

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The C-N stretching vibration of the azetidine ring typically appears in the fingerprint region, often between 1200 and 1000 cm⁻¹. chemicalbook.comutdallas.edu The C-H stretching vibrations of the methylene groups on the ring and the ethyl chain would be observed around 2850-2960 cm⁻¹. A key absorption for this compound would be the C-Cl stretching band, which is typically found in the range of 800-600 cm⁻¹. pressbooks.pub

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak would be expected, along with characteristic fragmentation patterns. Common fragmentation pathways for N-alkyl azetidines include α-cleavage (loss of the substituent on the nitrogen) and ring-opening fragmentation. The presence of chlorine would also be indicated by the characteristic isotopic pattern (M+ and M+2 peaks in an approximately 3:1 ratio).

Reactivity and Mechanistic Investigations of 1 2 Chloroethyl Azetidine and Azetidine Ring Systems

Intramolecular Rearrangements and Ring Transformations Involving Azetidine (B1206935) Systems

The strained nature of the azetidine ring makes it susceptible to various intramolecular rearrangements and transformations, often leading to the formation of larger, more stable heterocyclic systems. These reactions are of significant interest as they provide pathways to valuable nitrogen-containing compounds.

Ring Enlargement of 2-Chloromethyl Azetidines to Pyrrolidine (B122466) and Piperidine (B6355638) Analogues

The ring expansion of azetidines carrying a reactive side chain at the 2-position is a well-documented transformation. Specifically, 2-chloromethyl azetidines can undergo ring enlargement to produce pyrrolidine and piperidine derivatives. This process is often facilitated by the formation of a bicyclic azetidinium ion intermediate.

Theoretical studies using DFT calculations have provided insight into the mechanism of the ring enlargement of N-isopropyl-2-chloromethyl azetidine to 3-chloropyrrolidine. In the gas phase, the reaction is predicted to be a synchronous process with a single transition state. However, in a polar solvent like DMSO, the energy barrier is significantly lowered, and the reaction proceeds through a strained 1-azonia-bicyclo[2.1.0]pentane intermediate. This highlights the crucial role of the solvent in influencing the reaction mechanism.

Similarly, cis-2-(2-bromo-1,1-dimethylethyl)azetidines have been shown to be effective precursors for the synthesis of stereodefined 4-substituted piperidines. These transformations also proceed via the in situ formation of a bicyclic azetidinium intermediate, which is then opened by a nucleophile at the bridgehead carbon to yield the thermodynamically more stable six-membered piperidine ring.

A summary of representative ring enlargement reactions is presented in the table below.

| Starting Azetidine Derivative | Reaction Conditions | Product(s) | Reference(s) |

| N-isopropyl-2-chloromethyl azetidine | DMSO | 3-chloropyrrolidine | |

| cis-2-(2-Bromo-1,1-dimethylethyl)azetidines | Various nucleophiles in DMSO | Stereodefined 4-substituted piperidines | |

| 2-(Iodomethyl)azetidine derivatives | Increased temperature (50 °C) | 3-Iodopyrrolidine derivatives |

Formation and Reactivity of Bicyclic Aziridinium (B1262131) and Azetidinium Intermediates

The formation of bicyclic aziridinium and azetidinium ions is a key mechanistic feature in many rearrangements and ring-opening reactions of substituted azetidines. These highly electrophilic intermediates are readily attacked by nucleophiles, leading to a variety of products. The structure of these bicyclic intermediates has been confirmed through techniques such as single-crystal X-ray diffraction.

The regiochemistry of the ring-opening of these bicyclic ions is influenced by several factors, including the nature of the attacking nucleophile and the substitution pattern on the bicyclic system. For instance, the ring-opening of gem-methylated bicyclic aziridinium ions tends to favor the formation of the thermodynamically more stable six-membered piperidine product. In contrast, unsubstituted systems often yield the kinetic five-membered pyrrolidine product.

The reactivity of these intermediates is also demonstrated in the transformation of trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones. Upon treatment with a reducing agent like LiAlH4, these compounds undergo a complex rearrangement. A stepwise analysis suggests the initial formation of 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines, which are then thought to convert to trans-2-aryl-3-(hydroxymethyl)aziridines, likely through an N-spiro bis-aziridinium intermediate. Subsequent ring-opening by the reducing agent yields the final product. This transformation underscores the intricate pathways that can be accessed through the formation and subsequent reaction of bicyclic aziridinium intermediates.

Rearrangement of 2-(1-Hydroxyalkyl)azetidines to 4-(2-Chloroethyl)oxazolidinones

Azetidines bearing a 2-(1-hydroxyalkyl) substituent can undergo rearrangement to form 4-(2-chloroethyl)oxazolidinones. This transformation is typically achieved by treating the starting azetidine with bis(trichloromethyl) carbonate (BTC), followed by a basic workup. This reaction provides a route to functionalized oxazolidinone rings, which are valuable scaffolds in medicinal chemistry.

Nucleophilic Ring-Opening Reactions of Azetidines

The ring strain of azetidines makes them susceptible to nucleophilic attack, leading to ring-opening and the formation of functionalized linear amines. These reactions are a cornerstone of azetidine chemistry, providing access to a diverse array of acyclic compounds.

Diverse Nucleophile-Induced Cleavages (e.g., Azide (B81097), Cyanide, Thiophenolate)

A wide range of nucleophiles can induce the ring-opening of azetidines, particularly when the azetidine is activated, for example, as an azetidinium salt. Common nucleophiles employed in these reactions include azide, cyanide, and thiophenolate anions. For instance, azetidine-fused 1,4-benzodiazepine (B1214927) compounds, after conversion to their quaternary ammonium (B1175870) salts with methyl triflate, readily undergo ring-opening with nucleophiles like sodium azide (NaN3), potassium cyanide (KCN), and sodium thiophenolate (PhSNa). This approach allows for the introduction of diverse functional groups, yielding a variety of substituted 1,4-benzodiazepine derivatives in good to excellent yields.

The reaction of azetidinium ions with carbon-based nucleophiles, such as malonate and cyanide anions, has also been shown to proceed in a highly regioselective and chemoselective manner, affording functionalized pure amines. The success of these reactions can be highly dependent on the basicity of the nucleophile used.

The table below summarizes some examples of nucleophilic ring-opening reactions of azetidines.

| Azetidine Derivative | Nucleophile | Product | Reference(s) |

| Azetidine-fused 1,4-benzodiazepine quaternary ammonium salt | NaN3 | 1,4-Benzodiazepine with azide group | |

| Azetidine-fused 1,4-benzodiazepine quaternary ammonium salt | KCN | 1,4-Benzodiazepine with cyanide group | |

| Azetidine-fused 1,4-benzodiazepine quaternary ammonium salt | PhSNa | 1,4-Benzodiazepine with thiophenolate group | |

| Functionalized azetidin |

General Reactivity Modes of the Azetidine Ring System

The reactivity of azetidines is largely governed by the significant ring strain of approximately 25.4 kcal/mol. rsc.org This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, allows for unique and controllable reactions. rsc.orgrsc.org

The considerable ring strain in azetidines is a primary driving force for their reactivity, particularly in reactions involving the cleavage of the sigma (σ) bonds within the ring. rsc.orgrsc.org While more stable and easier to handle than their three-membered aziridine (B145994) counterparts, azetidines can undergo ring-opening reactions under appropriate conditions. rsc.orgrsc.org

The cleavage of the σ-N–C bond is a characteristic reaction of the azetidine ring. This process is often facilitated by activating the nitrogen atom. For instance, acid-promoted N-activation can lead to the formation of a carbocation intermediate, which is susceptible to nucleophilic attack, resulting in ring opening. rsc.org This high propensity for σ-N–C cleavage is a key feature of appropriately activated azetidines. rsc.org

A notable example of strain-driven reactivity is the selective C-N σ bond cleavage in N-acylazetidines. This can be achieved using a transition-metal-free single-electron transfer (SET) reaction with an electride derived from sodium dispersions and 15-crown-5. mdpi.comsemanticscholar.org The significant ring strain is considered the driving force for this cleavage process. mdpi.comsemanticscholar.org This method demonstrates excellent chemoselectivity, as less strained cyclic amides like those derived from pyrrolidine and piperidine, as well as acyclic amides, remain stable under the same reaction conditions. mdpi.comsemanticscholar.org The key steps in this mechanism involve the formation of a ketyl-type radical via reversible electron transfer, followed by the sequential cleavage of the C-N σ bond. mdpi.com

The inherent strain of the azetidine ring can also be harnessed in strain-release driven spirocyclization reactions, for example, by utilizing the high energy of azabicyclo[1.1.0]butane (ABB) fragments to construct azetidine-containing spirocycles. researchgate.netnih.gov

The azetidine ring can undergo functionalization through reactions with electrophiles and organometallic reagents. These reactions often exploit the directing effects of substituents on the ring and the unique properties of the nitrogen atom.

Lithiation: The deprotonative lithiation of azetidines, followed by trapping with an electrophile, is a powerful method for their functionalization. rsc.org The regioselectivity of lithiation can be controlled by the nature of the substituent on the nitrogen atom. For instance, N-Boc-2-aryl-azetidines undergo exclusive α-lithiation. mdpi.com In contrast, an electron-donating group (EDG) on the nitrogen can direct lithiation to the aromatic ring in N-alkyl-2-arylazetidines. mdpi.com

Mechanistic studies of the asymmetric lithiation-trapping of N-thiopivaloyl azetidine have shown that the lithiated intermediates can be configurationally unstable at low temperatures, such as -78 °C. nih.govunimelb.edu.au This leads to a dynamic resolution of diastereomeric lithiated species, influencing the stereochemical outcome of the reaction. nih.govunimelb.edu.au The configurational instability of α-lithio N-Botc azetidine has also been observed, with the sense of asymmetric induction being dependent on the electrophile used. rsc.org

The complexation of organolithium reagents with the nitrogen atom of the azetidine ring plays a crucial role in these reactions. In situ FT-IR experiments and DFT calculations have provided insights into the dynamics of the azetidine nitrogen and the inversion at the C-Li center, suggesting the involvement of η3-coordinated species for diastereomeric lithiated azetidines. mdpi.comnih.govuniba.it

Organometallic Additions: Organometallic reagents can add to activated azetidine derivatives. A notable application is the chemoselective synthesis of ketones through the addition of organometallics to N-acylazetidines. organic-chemistry.org This reaction proceeds via stable tetrahedral intermediates, a result of the combined effects of the pyramidalization of the amide nitrogen and the ring strain. rsc.orgorganic-chemistry.org This method exhibits high selectivity for the ketone product, even in the presence of excess nucleophile, and tolerates a wide range of functional groups. organic-chemistry.org Mechanistic studies indicate that N-acylazetidines are more reactive than Weinreb amides in these reactions. organic-chemistry.org

Furthermore, the addition of organolithiums to N-alkyl-2-oxazolinylazetidines provides a synthetic route to N-alkyl-2-acylazetidines. frontiersin.orgnih.gov In non-polar solvents, an unusual regioselective addition to the C=N bond of the oxazoline (B21484) ring is observed, which is rationalized by the complexation of the organolithium with the lone pairs of both the azetidine and oxazoline nitrogens. frontiersin.orgnih.gov

Derivatization and Synthetic Utility of 1 2 Chloroethyl Azetidine and Its Derivatives

Strategies for Carbon-Carbon Bond Formation on the Azetidine (B1206935) Core

The construction of carbon-carbon bonds on the azetidine ring is a key strategy for introducing molecular complexity. While C-N bond formation is more common for azetidine synthesis, several methods have been developed for C-C bond formation, offering the advantage of incorporating nitrogen substituents that are incompatible with nucleophilic displacement reactions. clockss.org

One approach involves the intermolecular radical coupling of an azetidin-2-one (B1220530) with enones, mediated by tri-n-butyltin hydride, to form 2,6-disubstituted cyclohexanones. rsc.org Another strategy is the base-promoted cyclization of N-(ω-chloroethyl)-Boc-glycine using lithium diisopropylamide (LDA) to yield N-Boc-protected azetidine-2-carboxylic acid. clockss.org

The direct alkylation of 1-azabicyclo[1.1.0]butane with organometallic reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines, allowing for the introduction of various alkyl, allyl, vinyl, and benzyl (B1604629) groups. organic-chemistry.org Furthermore, a mechanistically distinct Suzuki-Miyaura-type cross-coupling between alkyl iodides and aryl organoborons has been developed for azetidine functionalization. organic-chemistry.org

The Paterno-Büchi reaction, a [2+2] photocycloaddition, offers a direct pathway to functionalized azetidines. nih.gov A visible-light-enabled version of this reaction allows for the formation of azetidines from imine and alkene precursors under mild conditions. nih.gov For instance, the [2+2] photocycloaddition of N-tosylimines of 2-naphthaldehyde (B31174) with benzofuran (B130515) or styrene (B11656) derivatives yields azetidines with complete stereoselectivity. thieme-connect.com

Table 1: Examples of Carbon-Carbon Bond Formation on the Azetidine Core

| Reaction Type | Reactants | Reagents/Conditions | Product | Reference |

| Radical Coupling | Azetidin-2-one, Enones | Tri-n-butyltin hydride | 2,6-Disubstituted cyclohexanones | rsc.org |

| Base-Promoted Cyclization | N-(ω-chloroethyl)-Boc-glycine | LDA | N-Boc-protected azetidine-2-carboxylic acid | clockss.org |

| Direct Alkylation | 1-Azabicyclo[1.1.0]butane, Organometal reagents | Cu(OTf)₂ | Bis-functionalized azetidines | organic-chemistry.org |

| [2+2] Photocycloaddition | N-tosylimine of 2-naphthaldehyde, Benzofuran/Styrene | λ = 365 nm | Stereoselective azetidines | thieme-connect.com |

Functionalization of the Azetidine Ring and the 2-Chloroethyl Side Chain

The 1-(2-chloroethyl)azetidine scaffold offers two primary sites for functionalization: the azetidine ring itself and the reactive 2-chloroethyl side chain. The presence of the chloroethyl group allows for its potential use as an alkylating agent. ontosight.ai

Functionalization of the azetidine ring can be achieved through various methods. For instance, N-((S)-1-arylethyl)azetidine-2-carbonitriles can undergo base-promoted α-alkylation via the formation of their N-borane complexes. rsc.org This method allows for the diastereoselective introduction of substituents at the C2 position of the azetidine ring. rsc.org

The 2-chloroethyl side chain is a versatile handle for introducing a variety of functional groups. For example, reaction of 1-(2-chloroethyl)-10H-phenothiazine with hydrazine (B178648) hydrate (B1144303) yields the corresponding hydrazine derivative. acgpubs.org This derivative can be further reacted with substituted aromatic aldehydes to produce a range of N'-[(phenyl)methylidene]-hydrazine compounds. acgpubs.org

Furthermore, the azetidine nitrogen can be acylated with reagents like methyl chloroformate, which can lead to ring-opening reactions to form functionalized γ-chloroamines. researchgate.net The reactivity of the azetidine ring towards ring-opening is enhanced by N-acylation. researchgate.netmdpi.com

Stereoselective Transformations and the Development of Chiral Azetidine Building Blocks

The development of stereoselective methods for the synthesis of chiral azetidines is crucial for their application in medicinal chemistry and asymmetric synthesis. researchgate.netfigshare.comresearchgate.net

One strategy involves the superbase-induced diastereoselective transformation of benzylamino groups containing oxiranes to yield trans-1,2,3-trisubstituted azetidines. researchgate.net The use of an optically active cis-2,3-disubstituted oxirane in this reaction leads to the formation of the azetidine derivative as a single enantiomer. researchgate.net

Another approach is the stereoselective synthesis of chiral 4-(1-chloroalkyl)-β-lactams from enantiomerically pure amino acids. figshare.comnih.gov These β-lactams serve as valuable building blocks for the preparation of functionalized chiral azetidines and pyrrolidines. figshare.comnih.gov The Staudinger synthesis of (3S,4S)-4-[(1S)-1-chloroalkyl]azetidin-2-ones from chiral α-chloroaldehydes proceeds with high diastereomeric ratios. figshare.comnih.gov

The development of a general and scalable method for producing enantioenriched C2-substituted azetidines using chiral tert-butanesulfinamides has also been reported. acs.org This method allows for the synthesis of a wide range of optically active azetidines with aryl, vinyl, allyl, and alkyl substituents at the C2 position. acs.org

Table 2: Stereoselective Syntheses of Chiral Azetidines

| Starting Material | Key Transformation | Product | Reference |

| Benzylamino-containing oxiranes | Superbase-induced diastereoselective rearrangement | trans-1,2,3-Trisubstituted azetidines | researchgate.net |

| Enantiomerically pure amino acids | Stereoselective Staudinger synthesis of β-lactams | Chiral 4-(1-chloroalkyl)azetidin-2-ones | figshare.comnih.gov |

| Achiral starting materials | Use of chiral tert-butanesulfinamide auxiliary | Enantioenriched C2-substituted azetidines | acs.org |

| Unsaturated carboxylic acid precursors | Metal-catalyzed asymmetric reduction | Library of 2-azetidinylcarboxylic acids | acs.org |

Azetidine-Derived 2-Chloroethyl Compounds as Synthetic Intermediates in Complex Molecule Synthesis

Azetidine-derived compounds, including those with a 2-chloroethyl substituent, are valuable intermediates in the synthesis of more complex molecules. magtech.com.cn The strained four-membered ring can undergo ring-opening or ring-expansion reactions to provide access to other heterocyclic systems and functionalized linear amines. rsc.orgnih.gov

For instance, the reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides can lead to the formation of azetidine-fused 1,4-diazepine derivatives through an intramolecular C-N bond formation. mdpi.com These fused systems can then undergo N-methylation and subsequent ring-opening of the azetidine ring to produce diverse 1,4-benzodiazepine (B1214927) derivatives. mdpi.com

In another example, trans-4-aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones are transformed into 3-aryl-2-(ethylamino)propan-1-ols. ugent.be This transformation proceeds through an intermediate 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridine, which then undergoes ring opening. ugent.be

The ring-opening of azetidinium ions, formed by quaternization of the azetidine nitrogen, with various nucleophiles provides a stereoselective and regioselective route to functionalized linear amines. nih.gov The reactivity of azetidinium ions is significantly higher than that of their non-strained counterparts, although they are less reactive than the corresponding aziridinium (B1262131) ions. researchgate.net

Polymerization of Azetidine Derivatives

Azetidine and its derivatives can undergo polymerization through different mechanisms, leading to the formation of polyamines and related polymers. researchgate.net The ring strain of the four-membered ring makes azetidines susceptible to cationic ring-opening polymerization. researchgate.netmpg.dersc.org

The cationic polymerization of azetidine is typically initiated by acids and proceeds via a nucleophilic attack of the monomer on the active azetidinium ion species. ugent.be The polymerization of N-alkylazetidines can exhibit "living" characteristics, allowing for the synthesis of polymers with controlled molecular weights. ugent.be

The polymerization of unsubstituted azetidine can lead to hyperbranched poly(trimethylenimine). mpg.dersc.org Interestingly, the initial stages of this polymerization are dominated by the formation of a dimer, N-(3-aminopropyl)azetidine, due to the higher basicity of the monomer compared to the polymer. mpg.deacs.org

Polymers with pendant azetidine or azetidinium groups can also be synthesized. wiley.com For example, the free-radical polymerization of azetidinyl acrylates or methacrylates yields polymers with pendant azetidine functions. wiley.com These polymers can be converted to water-soluble polymers containing azetidinium ions by treatment with acid or an alkylating agent. wiley.com Azetidinium-containing polymers are stable at room temperature but can be cross-linked at elevated temperatures. wiley.com

The anionic ring-opening polymerization of N-(methanesulfonyl)azetidine has also been reported, which is the first example of an anionic polymerization of an azetidine. rsc.org This polymerization, however, leads to branched polymers due to chain transfer reactions. rsc.org

Table 3: Polymerization of Azetidine Derivatives

| Monomer | Polymerization Type | Initiator/Conditions | Polymer Structure | Reference |

| Azetidine | Cationic Ring-Opening | Acid (e.g., perchloric acid) | Hyperbranched poly(trimethylenimine) | mpg.dersc.orgacs.org |

| N-Alkylazetidines | Cationic Ring-Opening | Acid | Linear poly(N-alkyltrimethylenimine) | ugent.be |

| Azetidinyl acrylates/methacrylates | Free Radical | Free radical initiator | Polymers with pendant azetidine functions | wiley.com |

| N-(Methanesulfonyl)azetidine | Anionic Ring-Opening | nBuN(K)Ms, DMSO, elevated temp. | Branched poly(N-(methanesulfonyl)azetidine) | rsc.org |

Theoretical and Computational Investigations on 1 2 Chloroethyl Azetidine and Azetidine Reactivity

Quantum Chemical Investigations of Reaction Pathways and Mechanisms

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of reactions involving azetidine (B1206935) systems. These studies can predict the feasibility of reaction pathways, characterize the structures of intermediates and transition states, and elucidate the electronic factors governing the reactivity of these strained heterocycles.

Ab initio and Density Functional Theory (DFT) are two of the most widely used computational methods to study molecular systems. Ab initio methods are based on first principles of quantum mechanics without the use of experimental data, while DFT methods calculate the electronic structure based on the electron density, offering a balance between accuracy and computational cost.

These methods have been successfully applied to azetidine and its derivatives to investigate various properties. For instance, ab initio computations have been used to study the internal dynamics of azetidine, including the coupling between ring puckering and NH inversion. researchgate.net Such studies provide a detailed understanding of the conformational landscape of the azetidine ring.

DFT calculations are frequently employed to explore reaction mechanisms. For example, the mechanism of the aza-Paternò-Büchi reaction to form azetidines has been investigated using DFT, revealing that the reaction's success is determined by a competition between the desired [2+2]-cycloaddition and alkene dimerization. nih.gov Furthermore, DFT calculations at various levels of theory, such as B3LYP and M06-2X, are used to elucidate the electronic structure of reactants and intermediates, map reaction pathways, and calculate the activation energies of transition states. mdpi.com These computational approaches have proven invaluable in understanding the regio- and diastereoselectivity observed in many reactions involving azetidines.

The presence of a reactive side chain on the azetidine ring, such as a chloroethyl or chloromethyl group, can lead to fascinating and synthetically useful ring transformations. Computational studies have been crucial in understanding the mechanisms of these rearrangements.

A notable example is the ring expansion of N-isopropyl-2-chloromethyl azetidine to 3-chloropyrrolidine, which has been studied using DFT calculations. researchgate.net This rearrangement is a prototype for similar transformations in vicinal haloamines. The mechanism was found to be highly dependent on the solvent environment. In the gas phase, the ring enlargement proceeds as a synchronous reaction through a single transition state. researchgate.net However, in a polar solvent like DMSO, the energy barrier is significantly lowered, and the mechanism shifts to a stepwise process involving a strained bicyclic intermediate. researchgate.net

These computational findings highlight the nuanced interplay of structural strain and solvent effects in dictating the reaction pathway of substituted azetidines. The tendency for ring expansion is a direct consequence of the strain inherent in the four-membered ring, which provides a thermodynamic driving force for the formation of less-strained five- or six-membered rings. rsc.orgnih.gov

The detailed characterization of transition states and intermediates is a key strength of computational chemistry, providing a frame-by-frame picture of a chemical reaction. For the ring expansion of 2-chloromethyl azetidine, DFT calculations have identified and characterized the key species along the reaction coordinate. researchgate.net

Other reactions of azetidines also involve unique intermediates. For example, photochemical reactions like the Norrish-Yang cyclization to produce azetidinols proceed through a 1,4-biradical intermediate. beilstein-journals.org The stability and subsequent reaction pathways of such intermediates are amenable to computational analysis, helping to explain product distributions and reaction efficiencies.

| Condition | Mechanism Type | Key Feature | Intermediate Species |

|---|---|---|---|

| Gas Phase | Synchronous | Single transition state | None |

| DMSO (Solvent) | Stepwise | Significant decrease in energy barrier | Strained 1-azonia-bicyclo[2.1.0]pentane |

Electronic Structure and Bonding Analysis

Understanding the electronic structure and bonding in 1-(2-Chloroethyl)azetidine is fundamental to explaining its reactivity. Computational methods provide quantitative measures of properties like ring strain and orbital energies, which are central to the chemistry of four-membered heterocycles.

Azetidine's reactivity is largely driven by its considerable ring strain, which is a result of bond angle distortion from the ideal tetrahedral geometry. rsc.org The ring strain energy of the parent azetidine is approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained aziridine (B145994) (27.7 kcal/mol) and the relatively strain-free pyrrolidine (B122466) (5.4 kcal/mol), giving azetidine a unique balance of stability and reactivity. rsc.org

Computational approaches are widely used to calculate ring strain energies (RSEs). osti.gov These methods typically involve calculating the enthalpy change of a balanced chemical reaction where the cyclic molecule is opened to form an acyclic, strain-free reference compound. Ab initio and DFT calculations can be employed to determine the energies of the molecules involved in these isodesmic or homodesmotic reactions, providing a reliable estimate of the ring strain. osti.govacs.org The additional energy released upon the opening of the strained ring system contributes to the thermodynamic driving force for many of its reactions. nih.gov

| Compound | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

Frontier Molecular Orbital (FMO) theory is a powerful concept for explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. joaquinbarroso.comyoutube.com

For a molecule like this compound, FMO analysis can predict its reactive sites. The HOMO is expected to be localized primarily on the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and reaction with electrophiles. The LUMO, conversely, would be associated with the antibonding orbitals of the C-Cl bond, making this carbon atom susceptible to nucleophilic attack.

DFT calculations are a standard tool for determining the energies and shapes of frontier orbitals. mit.edunih.gov By calculating the HOMO and LUMO energies, chemists can predict how substituents, like the 2-chloroethyl group, affect the reactivity of the azetidine ring. rsc.org For instance, matching the frontier molecular orbital energies of reactants is a key strategy in designing successful photochemical reactions to synthesize azetidines. nih.gov Computational models based on DFT can calculate these orbital energies and predict which reactant pairs will have favorable interactions for a desired transformation. mit.edu

Prediction and Rationalization of Reactivity and Stereoselectivity

Computational chemistry has emerged as an indispensable tool for understanding the intricate factors that govern the reactivity and stereoselectivity of azetidine reactions. dntb.gov.ua Through the application of quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can model reaction pathways, determine the energies of transition states, and ultimately predict the most likely outcomes of a chemical transformation.

One of the key areas where computational studies have shed light is on the ring-opening reactions of azetidines. Due to their inherent ring strain, azetidines are susceptible to nucleophilic attack, leading to the cleavage of the four-membered ring. rsc.org Computational models can predict the regioselectivity of these reactions by calculating the activation energies for nucleophilic attack at different carbon atoms of the azetidine ring. nih.gov For instance, in the case of substituted azetidinium ions, DFT calculations have been instrumental in understanding the parameters that control whether a nucleophile will attack at the C2 or C4 position. nih.gov

Stereoselectivity, the preferential formation of one stereoisomer over another, is another critical aspect of azetidine chemistry that can be rationalized and predicted using computational methods. rsc.org For example, in the synthesis of azetidine-borane complexes, computational calculations have supported experimental observations regarding the stereoselective functionalization of the azetidine ring. nih.gov These calculations can elucidate the subtle energetic differences between diastereomeric transition states, thereby explaining why one product is formed in favor of another.

A notable example of the predictive power of computational chemistry is in the photocatalyzed synthesis of azetidines from alkenes and oximes. mit.edu Researchers have developed computational models that can predict whether a specific pair of reactants will successfully form an azetidine by calculating their frontier orbital energies. mit.edu These models can be used to pre-screen potential substrates, saving significant time and resources that would otherwise be spent on trial-and-error experimentation. mit.edumit.edu

Application of Computational Chemistry in Azetidine Design and Understanding

The insights gained from theoretical and computational investigations are not merely academic; they have profound practical applications in the design and understanding of novel azetidine-containing molecules, particularly in the realm of medicinal chemistry. nih.govresearchgate.net Azetidines are recognized as valuable structural motifs in drug discovery, and computational tools are increasingly being used to design molecules with specific biological activities. frontiersin.org

Computational chemistry allows for the in silico design of azetidine derivatives with optimized properties. By modeling the interactions between a potential drug candidate and its biological target, chemists can predict the binding affinity and selectivity of the molecule. This "rational drug design" approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds that are most likely to be effective.

For instance, computational studies can be used to design azetidine-based enzyme inhibitors. By understanding the three-dimensional structure of the enzyme's active site, researchers can design azetidine derivatives that fit snugly into the site and block the enzyme's activity. This approach has been successfully used to develop inhibitors for a wide range of enzymes.

Furthermore, computational methods are invaluable for understanding the mechanism of action of azetidine-containing drugs. nih.gov By simulating the interactions between the drug and its target, researchers can gain a detailed understanding of how the drug exerts its therapeutic effect. This knowledge can be used to design improved drugs with fewer side effects.

The development of novel synthetic methods for accessing functionalized azetidines is another area that has benefited from computational chemistry. researchgate.net For example, computational studies have been used to understand the mechanism of visible light-enabled aza Paternò-Büchi reactions, a powerful method for synthesizing functionalized azetidines. researchgate.net This understanding can guide the development of even more efficient and selective synthetic routes.

Q & A

Q. What are the common synthesis routes for 1-(2-Chloroethyl)azetidine, and how can their efficiency be evaluated?

Methodological Answer: Synthesis of this compound typically involves nucleophilic substitution or ring-opening reactions. For example, azetidine derivatives (e.g., 3-chloro-azetidine analogs) are synthesized via alkylation of azetidine rings using chloroethylating agents like 2-chloroethyl sulfonates. Efficiency is evaluated by comparing % yield , reaction time, and purity (via melting point analysis and HPLC). Key parameters include solvent polarity (e.g., DMF vs. THF), temperature control (0–60°C), and catalyst selection (e.g., K₂CO₃). Refer to azetidine synthesis tables (e.g., Table 2 in ) for comparative data on yields and reaction conditions .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use fluoropolymer gloves (0.7 mm thickness) and full-face respirators with ABEK filters to prevent skin/eye contact and inhalation .

- Ventilation: Work in fume hoods with >12 air changes/hour to minimize vapor exposure .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage: Keep in moisture-resistant containers under inert gas (e.g., argon) at 2–8°C .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis: Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm. Compare retention times to standards .

- Structural Confirmation: Employ -NMR (δ 3.5–4.0 ppm for azetidine protons) and -NMR (δ 45–55 ppm for chloroethyl carbons). Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 135.5 (M⁺) .

Q. What strategies are effective for conducting a literature review on azetidine derivatives?

Methodological Answer:

- Keyword Selection: Use synonyms (e.g., "azetidine," "3-chloroazetidine," "chloroethyl heterocycles") and CAS numbers (e.g., 26487-67-2) to avoid missing relevant studies .

- Database Filters: Apply SciFinder or Reaxys filters for "synthesis," "spectral data," and "mechanistic studies." Prioritize primary sources (e.g., J. Org. Chem.) over vendor catalogs .

Advanced Research Questions

Q. What reaction mechanisms are involved in the ring-opening or functionalization of this compound?

Methodological Answer: The chloroethyl group undergoes S2 displacement with nucleophiles (e.g., amines, thiols), while the azetidine ring participates in acid-catalyzed ring-opening (e.g., HCl/MeOH forms β-chloroamines). Mechanistic studies should use kinetic isotope effects (KIE) and DFT calculations to confirm transition states. For example, monitor reaction progress via -NMR to track azetidine ring proton shifts .

Q. How does the steric environment of the azetidine ring influence the reactivity of the chloroethyl group?

Methodological Answer: Steric hindrance from azetidine’s 3D puckered structure slows nucleophilic attack on the chloroethyl group. Compare reactivity with less-strained analogs (e.g., piperidine derivatives) using Hammett plots or Eyring equation analysis. X-ray crystallography can reveal bond angles (e.g., C-Cl bond length ~1.79 Å) and torsional strain .

Q. What advanced analytical techniques are used to resolve conflicting data in azetidine derivative studies?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS): Resolves ambiguous molecular formulas (e.g., distinguishing CHClN from CHNO) .

- Multivariate Analysis: Apply PCA or PLS regression to reconcile discrepancies in spectral or chromatographic data .

- In Situ IR Spectroscopy: Monitors intermediate formation during reactions to validate proposed mechanisms .

Q. How can computational methods predict the stability of this compound under varying conditions?

Methodological Answer:

- Molecular Dynamics (MD): Simulate degradation pathways (e.g., hydrolysis) using force fields like OPLS-AA. Calculate activation energy (E) for C-Cl bond cleavage in aqueous vs. nonpolar solvents .

- QSPR Models: Correlate stability with descriptors like logP and polar surface area. Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.